

The Unseen Counterpart: A Technical Guide to 2-Acetamidophenol as an Acetaminophen Impurity

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Compound of Interest

Compound Name: 2-Acetamidophenol

Cat. No.: B1594496

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Introduction

Acetaminophen (paracetamol) is one of the most widely used over-the-counter analgesic and antipyretic medications globally. Its synthesis, while well-established, can lead to the formation of various impurities that may impact the final drug product's safety and efficacy. Among these is **2-acetamidophenol** (N-(2-hydroxyphenyl)acetamide), a positional isomer of acetaminophen and a designated impurity in major pharmacopeias, where it is referred to as Acetaminophen Related Compound C (USP) and Paracetamol Impurity A (EP).^{[1][2]} This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical control of **2-acetamidophenol**.

Chemical and Physical Properties

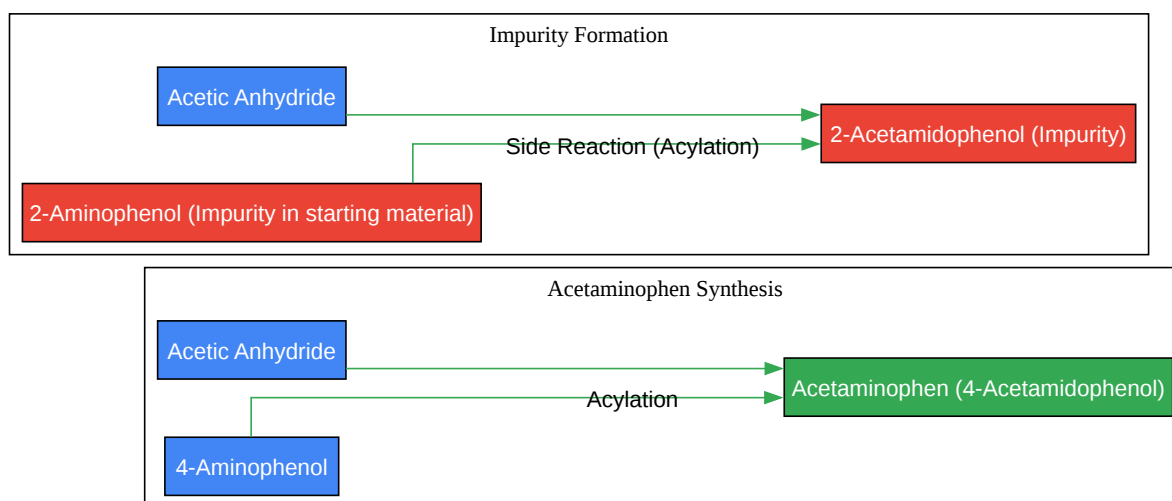
2-Acetamidophenol shares the same molecular formula and weight as acetaminophen but differs in the position of the hydroxyl group on the phenyl ring. This structural difference influences its physical and chemical properties.

Property	2-Acetamidophenol	Acetaminophen (4-Acetamidophenol)
Synonyms	N-(2-Hydroxyphenyl)acetamide, 2'-Hydroxyacetanilide, o-Acetamidophenol	N-(4-Hydroxyphenyl)acetamide, 4'-Hydroxyacetanilide, p-Acetamidophenol, Paracetamol
CAS Number	614-80-2	103-90-2
Molecular Formula	C ₈ H ₉ NO ₂ [2]	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol [2]	151.16 g/mol
Melting Point	205-210 °C [3]	168-172 °C
Appearance	Beige to dark brown solid [4]	White crystalline powder

Formation During Acetaminophen Synthesis

The primary route for acetaminophen synthesis involves the acetylation of 4-aminophenol using acetic anhydride.[\[5\]](#) However, the starting material, aminophenol, exists as ortho-, meta-, and para-isomers. The presence of 2-aminophenol as a starting material or an impurity in 4-aminophenol can lead to the formation of **2-acetamidophenol** during the acylation step.

The selectivity of the acylation reaction is a key factor. The amino group (-NH₂) is generally more nucleophilic than the hydroxyl group (-OH) in aminophenols, leading to preferential N-acylation over O-acylation under neutral or mildly acidic conditions.[\[6\]](#)[\[7\]](#) The formation of the ortho-isomer (**2-acetamidophenol**) versus the desired para-isomer (acetaminophen) is influenced by the purity of the starting 4-aminophenol and the reaction conditions. Steric hindrance at the ortho position can make the acylation of 2-aminophenol less favorable than that of 4-aminophenol, but it still occurs if 2-aminophenol is present.[\[8\]](#)[\[9\]](#)



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Formation pathway of **2-acetamidophenol** as a side product in acetaminophen synthesis.

Toxicological Profile

While acetaminophen is considered safe at therapeutic doses, its overdose is a leading cause of acute liver failure due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[10] The toxicological profile of **2-acetamidophenol** is less characterized but warrants careful consideration.

Acute Toxicity

Studies in animal models provide insights into the acute toxicity of **2-acetamidophenol**.

Substance	Test Animal	Route of Administration	LD ₅₀ (mg/kg)	Reference
2-Acetamidophenol	Rat	Oral	>500 to <2,000	[11]
Acetaminophen	Rat	Oral	~1,900 - 2,402	[12][13]

The available data suggests that the acute oral toxicity of **2-acetamidophenol** in rats is in a similar range to or potentially slightly higher than that of acetaminophen.[11][12][13] It is classified as harmful if swallowed and can cause skin and eye irritation.[12][14]

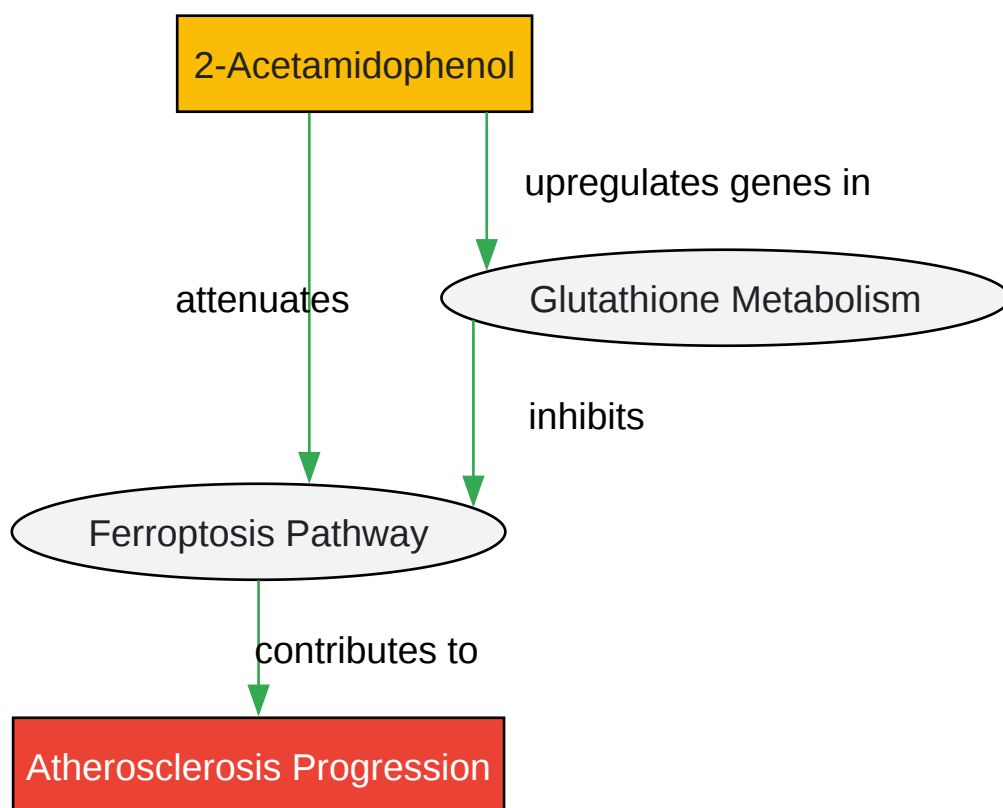
Genotoxicity and Carcinogenicity

There is limited evidence of a carcinogenic effect for **2-acetamidophenol**. [12] Studies on the broader class of acetamides have shown mixed results in genotoxicity assays. For instance, N-hydroxyacetamide, a possible metabolite, has been shown to be weakly mutagenic in the Ames test.[15][16] However, a definitive Ames test on **2-acetamidophenol** itself is not readily available in the reviewed literature. The carcinogenic potential of **2-acetamidophenol** has not been extensively studied, and it is not listed as a carcinogen by major regulatory agencies.[14]

Metabolic Fate and Signaling Pathways

Recent research has shed light on the intriguing biological activities of **2-acetamidophenol**, distinguishing it from its para-isomer. A 2024 study demonstrated that **2-acetamidophenol** can suppress the progression of atherosclerosis by mitigating hyperlipidemia and attenuating the ferroptosis pathway.[17] This effect is mediated through the upregulation of genes related to glutathione synthesis and transport, as well as those involved in iron ion storage and transportation.[17]

The metabolism of **2-acetamidophenol** is expected to follow similar Phase I (oxidation) and Phase II (conjugation) pathways as acetaminophen, involving cytochrome P450 enzymes and subsequent glucuronidation or sulfation.[18][19][20] However, the specific enzymes involved and the potential for the formation of reactive metabolites analogous to NAPQI have not been fully elucidated.



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Signaling pathways affected by **2-acetamidophenol**.

Analytical Methods for Detection and Quantification

The control of **2-acetamidophenol** in acetaminophen drug substances and products is mandated by pharmacopeias. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Pharmacopeial Limits

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for impurities in acetaminophen. For Acetaminophen Related Compound C (**2-acetamidophenol**), the USP specifies a limit of not more than 0.1%.^[21] The European Pharmacopoeia also lists "Paracetamol Impurity A" and sets limits for this and other impurities.^[22]

Pharmacopeia	Impurity Name	Limit
USP	Acetaminophen Related Compound C	≤ 0.1%
EP	Paracetamol Impurity A	(Part of total impurities limit)

Experimental Protocol: HPLC-UV Method

The following is a representative HPLC method for the simultaneous determination of acetaminophen and its impurities, including **2-acetamidophenol**.

1. Instrumentation and Columns:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Solutions:

- Mobile Phase A: Phosphate buffer
- Mobile Phase B: Methanol
- Diluent: Methanol and water mixture
- Standard Solution: A solution containing known concentrations of acetaminophen and **2-acetamidophenol** reference standards.
- Sample Solution: A solution of the acetaminophen drug substance or product dissolved in the diluent.

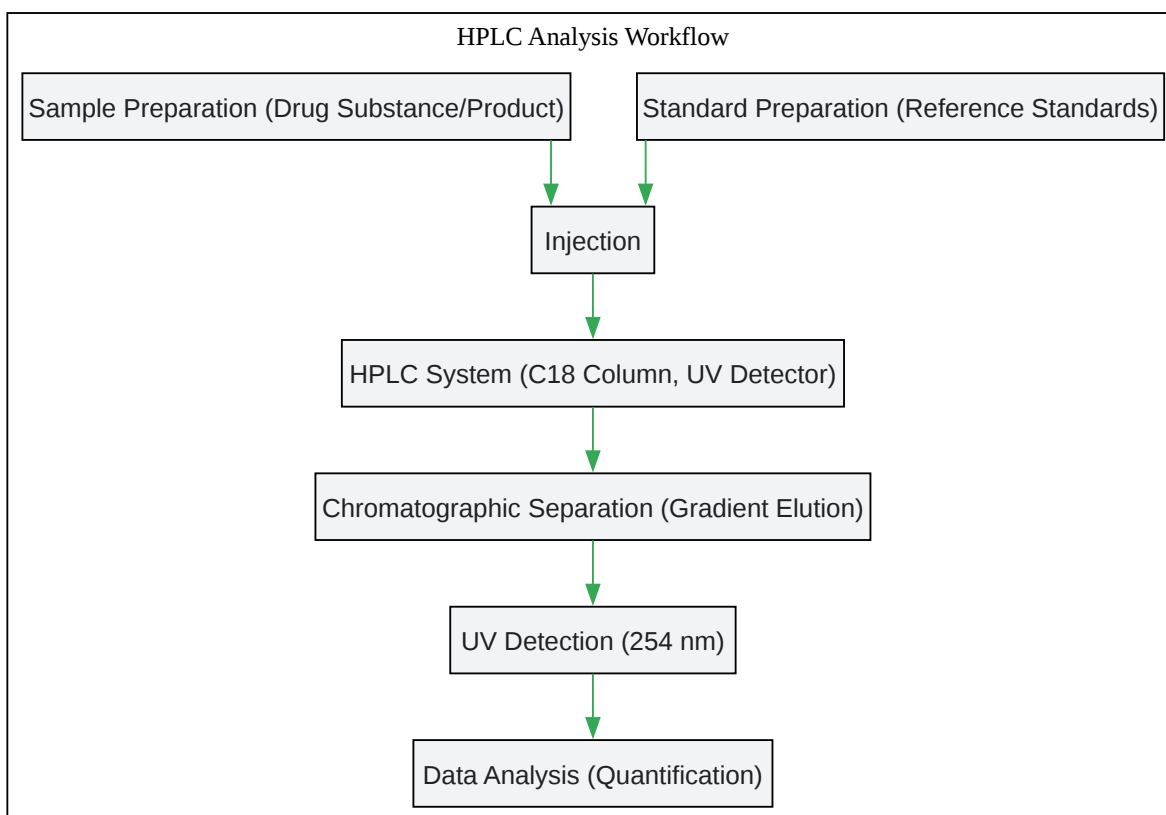
3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C

- Detection Wavelength: 254 nm
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.

4. Procedure:

- Prepare the mobile phases, diluent, standard, and sample solutions.
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and repeatability.
- Inject the sample solution.
- Identify and quantify **2-acetamidophenol** in the sample by comparing its retention time and peak area to that of the reference standard.



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